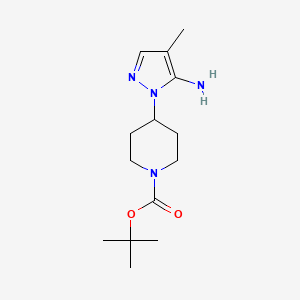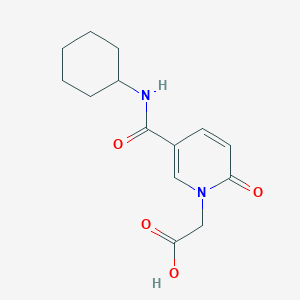
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
説明
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid, also known as CHCA, is a compound with a wide range of scientific applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. CHCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
科学的研究の応用
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been studied extensively for its biochemical and physiological effects. It has been used in a variety of scientific research applications, including enzyme inhibition and protein binding studies. This compound has also been used to study the metabolism of drugs, as well as the effects of drugs on the body. Additionally, this compound has been used to study the effects of environmental pollutants on the human body.
作用機序
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from performing its normal function. This inhibition can be reversible, meaning that the enzyme can recover its normal function once the inhibitor is removed, or it can be irreversible, meaning that the enzyme is permanently inactivated. Additionally, this compound can bind to proteins and affect their function.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects, including its effects on enzymes, proteins, and other molecules. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to bind to proteins such as albumin, and to affect their function.
実験室実験の利点と制限
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of solvents and can be easily isolated and purified. However, there are some limitations to its use. It is a reversible inhibitor, so it is not suitable for irreversible inhibition experiments. Additionally, it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid research. It could be used to study the effects of environmental pollutants on the human body, as well as to study the metabolism of drugs and their effects on the body. Additionally, it could be used to study the effects of drugs on enzymes, proteins, and other molecules. It could also be used to study the effects of drugs on diseases such as cancer, as well as to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the nervous system.
特性
IUPAC Name |
2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYFZYCCDPTONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
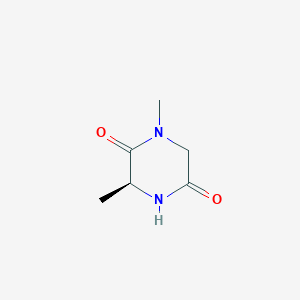
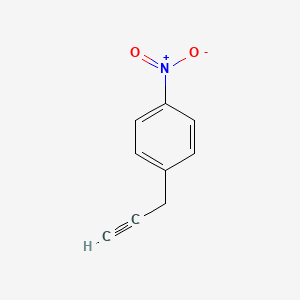
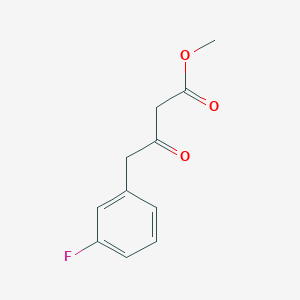
![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)
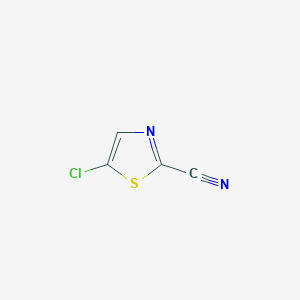

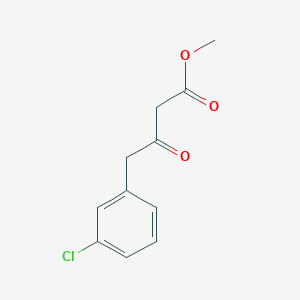

![1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1390219.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B1390220.png)

